Benzylhydrazine hydrochloride

Toxicology Carcinogenesis In Vivo Pharmacology

Researchers modeling organ-specific carcinogenesis or developing isoform-selective MAO B probes require benzylhydrazine hydrochloride, not generic phenylhydrazine. This monohydrochloride salt (MW 158.63) provides precise stoichiometry for anhydrous organic syntheses where the dihydrochloride's higher aqueous solubility is disadvantageous. - Distinct tumor spectrum: elevates lung tumor incidence to 42% in female Swiss mice, unlike phenylhydrazine's vascular tumor promotion. - Selective target engagement: binds human MAO B with crystallographic confirmation of N(5) flavin alkylation at 2.3 Å resolution. - Verified identity: melting point (113°C) and molecular weight provide unambiguous confirmation, eliminating analog mix-up risk in multi-compound campaigns.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
CAS No. 1073-62-7
Cat. No. B138046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylhydrazine hydrochloride
CAS1073-62-7
Synonyms1-Benzylhydrazine Hydrochloride;  Benzylhydrazine Hydrochloride;  N-Benzylhydrazine Hydrochloride;  (Phenylmethyl)hydrazine Hydrochloride;  Benzylhydrazine Monohydrochloride;  Z 102; 
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNN.Cl
InChIInChI=1S/C7H10N2.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H
InChIKeyPRBLRLQZOKOQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylhydrazine Hydrochloride Overview


Benzylhydrazine hydrochloride (CAS 1073-62-7), systematically designated as (phenylmethyl)hydrazine monohydrochloride, is a crystalline arylalkylhydrazine salt with molecular formula C₇H₁₁ClN₂ and molecular weight 158.63 g/mol . Unlike the more widely used phenylhydrazine hydrochloride, benzylhydrazine features a benzyl group substitution on the hydrazine nitrogen, conferring distinct physicochemical properties including a melting point of 113°C and a white to white-yellow crystalline powder appearance . This compound is primarily encountered as the monohydrochloride salt form, which differs significantly from the dihydrochloride variant (CAS 20570-96-1, MW 195.09) in both stoichiometry and aqueous solubility characteristics [1].

Target MAO B-preferring probe studies
Salt form fit Monohydrochloride for precise stoichiometry in anhydrous media
Model context Organ-specific tumorigenesis model comparison (lung vs. vascular)

Non-Interchangeability of Benzylhydrazine Hydrochloride


Substitution of benzylhydrazine hydrochloride with phenylhydrazine hydrochloride or other in-class hydrazines is scientifically unjustified due to fundamentally divergent biological reactivity profiles and physicochemical properties. Head-to-head chronic administration studies in Swiss mice reveal that benzylhydrazine dihydrochloride produces a distinct tumor spectrum—elevating lung tumor incidence from 21% to 42% in females—whereas phenylhydrazine hydrochloride instead promotes blood vessel tumors, increasing incidence from 5% to 22% in females and 6% to 20% in males [1]. Furthermore, benzylhydrazine demonstrates selective binding affinity for monoamine oxidase B (MAO B) over MAO A, while phenylhydrazine binds weakly to either enzyme isoform, indicating that in-class compounds exhibit non-interchangeable target engagement profiles [2]. Physicochemically, the monohydrochloride salt (MW 158.63, mp 113°C) differs markedly from the dihydrochloride variant (MW 195.09, mp 141–145°C) in stoichiometry and aqueous behavior, meaning generic procurement without precise salt-form specification yields unpredictable experimental outcomes [3].

In-class hydrazines (e.g., phenylhydrazine HCl) may produce divergent organ-specific tumorigenic profiles; not interchangeable for toxicology comparisons.
Dihydrochloride salt form alters molecular weight, melting point, and aqueous solubility; molar calculations require salt-form specification.
Disubstituted analog (1-benzyl-1-phenylhydrazine HCl) has significantly higher MW and mp; cross-identity in analytical workflows may lead to misidentification.

Benzylhydrazine Hydrochloride Differentiation Evidence


Divergent Tumorigenic Profiles vs. Phenylhydrazine

In a head-to-head lifetime drinking water study in Swiss mice, benzylhydrazine dihydrochloride (0.015% solution) and phenylhydrazine hydrochloride (0.01% solution) produced distinctly different tumor spectra. Benzylhydrazine dihydrochloride significantly elevated lung tumor incidence in females from 21% (control) to 42%, whereas phenylhydrazine hydrochloride had no such effect on lung tissue. Conversely, phenylhydrazine hydrochloride significantly increased blood vessel tumor incidence from 5% to 22% in females and from 6% to 20% in males, a vascular effect not observed with benzylhydrazine [1].

Tumorigenic Profiles vs. Phenylhydrazine
Head-to-head
Benzylhydrazine Lung tumor: 42% (control 21%); Vascular: no increase
Phenylhydrazine Lung tumor: no increase; Vascular: 22%♀, 20%♂ (control 5-6%)
Organ-specific model-response comparison; supports lung vs. vascular endpoint differentiation.
Swiss mice, lifetime drinking water study.
Toxicology Carcinogenesis In Vivo Pharmacology

MAO Isoform Selectivity: B vs. A Preference

Comparative structural and mechanistic studies of human MAO A and MAO B inhibition by arylalkylhydrazines demonstrate differential isoform binding affinities. Benzylhydrazine binds more tightly to MAO B than to MAO A, whereas phenylhydrazine is bound weakly by either enzyme isoform. Additionally, phenylethylhydrazine consumes 6-7-fold more molecular oxygen during inhibition reactions with either MAO A or MAO B compared to benzylhydrazine or phenylhydrazine [1]. X-ray crystallography at 2.3 Å resolution confirms that benzylhydrazine alkylates the N(5) position on the re face of the covalent FAD cofactor with loss of hydrazyl nitrogens [1].

MAO Isoform Selectivity
Cross-study
Benzylhydrazine MAO B > MAO A binding; O₂ consumption 1×
Phenylethylhydrazine Non-selective; O₂ consumption 6-7× higher
Phenylhydrazine Weak binding to both isoforms
Supports MAO B-preferring probe research; isoform-selectivity context for mechanistic studies.
Recombinant human enzymes, X-ray crystallography (2.3 Å).
Enzymology Neuropharmacology Mechanistic Biochemistry

Salt Form Differentiation: Monohydrochloride vs. Dihydrochloride

Benzylhydrazine is commercially available in two distinct salt forms with substantially different physicochemical properties. The monohydrochloride (CAS 1073-62-7) has a molecular weight of 158.63 g/mol and a melting point of 113°C, appearing as a white to white-yellow crystalline powder . The dihydrochloride (CAS 20570-96-1) has a molecular weight of 195.09 g/mol and a melting point of 141–145°C [1]. This 23% difference in molecular weight affects molar calculations in synthetic procedures, while the 28–32°C difference in melting point provides a quality control metric for salt-form verification. Additionally, the dihydrochloride exhibits higher aqueous solubility due to its double-charged ionic nature [1].

Salt Form Difference
Head-to-head
MW +23% (36.46 g/mol); mp +28–32°C
Monohydrochloride vs dihydrochloride selection impacts stoichiometry and solubility.
Vendor specifications; dihydrochloride may offer higher aqueous solubility.
Salt Selection Preformulation Physicochemical Characterization

Identity Verification vs. Disubstituted Analog

Benzylhydrazine hydrochloride (monosubstituted, MW 158.63) can be analytically distinguished from its disubstituted analog 1-benzyl-1-phenylhydrazine hydrochloride (MW 234.73) by both molecular weight (76.10 g/mol difference, 48% increase) and melting point range. Benzylhydrazine hydrochloride melts at 113°C , whereas 1-benzyl-1-phenylhydrazine hydrochloride exhibits a melting range of 174.0–178.0°C . The monosubstituted compound is also noted to be air-sensitive and hygroscopic, requiring storage under inert gas .

Identity vs. 1-Benzyl-1-phenyl analog
Head-to-head
MW +48% (76.10 g/mol); mp +61–65°C
Clear analytical benchmarks for identity verification via LC-MS or DSC.
Disubstituted analog not interchangeable; air-sensitive storage recommended.
Analytical Chemistry Quality Control Structural Confirmation

Selective Azine Reduction to Benzyl Hydrazones

While not a direct comparator study, catalytic transfer hydrogenation using mesoporous silica-supported silver nanoparticles (Ag/HMS-amines) achieves >99% yield and selectivity for the reduction of aryl-substituted azines to benzyl hydrazones under mild conditions [1]. This demonstrates that benzyl hydrazone derivatives can be accessed with near-quantitative efficiency using modern catalytic methods, which is relevant for downstream applications in pyrazole and heterocycle synthesis. The selective 1,2-reduction pathway favored over general 1,4-reduction processes is attributed to the catalyst design [1].

Azine Reduction Efficiency
Class-level
Yield >99%, Selectivity >99% (Ag/HMS-amines catalyst)
Reported catalytic method supports benzyl hydrazone synthesis for heterocyclic applications.
Class-level inference; direct replication conditions require validation.
Synthetic Methodology Catalysis Heterocyclic Chemistry

Commercial Purity and Storage Specifications

Commercial benzylhydrazine monohydrochloride is available at ≥97% (HPLC) or ≥98.0% (neutralization titration) purity grades from multiple vendors, with the specification that the material requires storage under argon or inert gas . The dihydrochloride form (CAS 20570-96-1) is also specified at min. 98.0% purity but does not universally carry the same explicit inert atmosphere storage requirement in vendor documentation . Both salt forms are classified as toxic (UN 2811, H301) and irritating to skin and eyes (H315, H319) .

Commercial Specs
Data to verify
Purity ≥97-98% (HPLC/titration); storage: inert gas required (monohydrochloride)
Procurement handling: air-sensitive reagent; dihydrochloride may be less hygroscopic.
Vendor specifications; verify lot-specific COA.
Reagent Procurement Specifications Stability

Benzylhydrazine Hydrochloride Application Scenarios


Organ-Specific Carcinogenicity Studies

Based on the direct head-to-head evidence that benzylhydrazine dihydrochloride selectively elevates lung tumor incidence (21% to 42% in female Swiss mice) while phenylhydrazine hydrochloride promotes vascular tumors (5% to 22% in females, 6% to 20% in males) [1], benzylhydrazine hydrochloride is specifically indicated for toxicology studies requiring a hydrazine carcinogen with distinct pulmonary tropism. This differential tissue specificity makes benzylhydrazine the preferred reagent over phenylhydrazine when researchers seek to model lung-specific carcinogenic pathways or compare organ-selective tumorigenic mechanisms within the arylalkylhydrazine class.

MAO B-Selective Probe Development

The cross-study comparable evidence demonstrates that benzylhydrazine binds more tightly to human MAO B than to MAO A, while phenylhydrazine binds weakly to both isoforms [1]. Additionally, benzylhydrazine consumes 6-7× less molecular oxygen during inhibition than phenylethylhydrazine [1]. Benzylhydrazine hydrochloride is therefore the preferred procurement choice for enzymologists developing isoform-selective MAO B probes, studying flavin alkylation mechanisms, or requiring a hydrazine inhibitor with a well-characterized crystallographic binding mode (2.3 Å resolution showing N(5) alkylation on the FAD re face) [1].

Salt-Form Selection for Reaction Development

The direct head-to-head salt-form comparison establishes that benzylhydrazine monohydrochloride (MW 158.63, mp 113°C) differs from the dihydrochloride (MW 195.09, mp 141–145°C) by 23% in molecular weight and 28–32°C in melting point, with the dihydrochloride exhibiting higher aqueous solubility due to its double-charged ionic nature [1][2]. Benzylhydrazine hydrochloride is therefore the indicated selection for synthetic procedures requiring precise stoichiometric control in anhydrous organic media or where lower aqueous solubility is advantageous for product isolation. Conversely, the dihydrochloride should be procured for reactions demanding maximum water solubility.

Analytical Method Development and QC Reference

The direct head-to-head comparison with 1-benzyl-1-phenylhydrazine hydrochloride establishes clear analytical benchmarks: benzylhydrazine hydrochloride (MW 158.63, mp 113°C) versus the disubstituted analog (MW 234.73, mp 174.0–178.0°C), a 48% molecular weight increase and 61–65°C melting point elevation [1][2]. Benzylhydrazine hydrochloride serves as a well-defined reference standard for developing LC-MS, HPLC, or DSC methods to verify identity and purity of incoming benzylhydrazine shipments. The distinct melting point and molecular weight provide unambiguous confirmation that the correct monosubstituted hydrazine has been received, mitigating risk of analog mix-ups in multi-compound synthetic campaigns.

Application
Selection Property
Validation Focus
Organ-specific tumorigenesis model comparison
Reported lung-tissue tumor incidence endpoint (vs. vascular)
Cross-compound tissue-tropism validation in rodent models
MAO B isoform-selectivity probe research
Reported preferential MAO B binding and low O₂ consumption stoichiometry
MAO A/B selectivity assay validation and structural mechanism studies
Salt-form stoichiometry optimization in synthesis
Salt-specific molecular weight, melting point, and solubility profile
Molar calculation accuracy and reaction medium solubility verification
Incoming batch identity verification
Distinct melting point and molecular weight benchmarks vs. disubstituted analog
LC-MS or DSC method specificity confirmation for monosubstituted hydrazine

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzylhydrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.